
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester is a chemical compound known for its unique structure and reactivity It is an ester derivative of methaneperoxoic acid, featuring a hydroxy and methylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methaneperoxoic acid, 1-hydroxy-1-methylethyl ester typically involves the esterification of methaneperoxoic acid with 1-hydroxy-1-methylethyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly used acids include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can convert it back to the corresponding alcohol and methaneperoxoic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include peroxides, alcohols, and substituted esters, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methaneperoxoic acid, 1-hydroxy-1-methylethyl ester involves its interaction with molecular targets through its ester and hydroxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions.
Comparación Con Compuestos Similares
Similar Compounds
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester: Known for its unique reactivity and applications.
Methaneperoxoic acid, 1-hydroxy-1-ethyl ester: Similar structure but with an ethyl group instead of a methylethyl group.
Methaneperoxoic acid, 1-hydroxy-1-propyl ester: Features a propyl group, leading to different reactivity and applications.
Propiedades
Número CAS |
184532-92-1 |
|---|---|
Fórmula molecular |
C4H8O4 |
Peso molecular |
120.10 g/mol |
Nombre IUPAC |
2-hydroxypropan-2-yloxy formate |
InChI |
InChI=1S/C4H8O4/c1-4(2,6)8-7-3-5/h3,6H,1-2H3 |
Clave InChI |
FPFNYVAFCOSXRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(O)OOC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


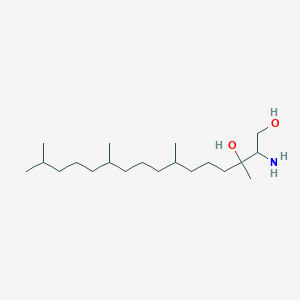
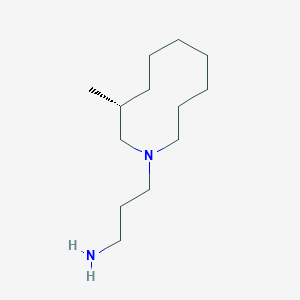
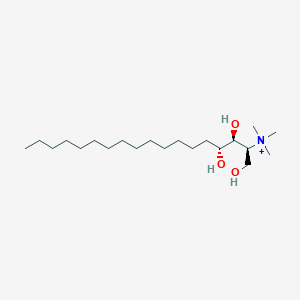

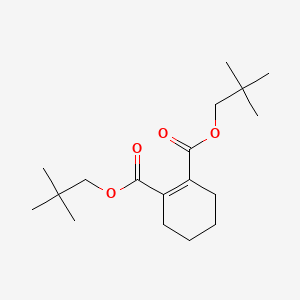
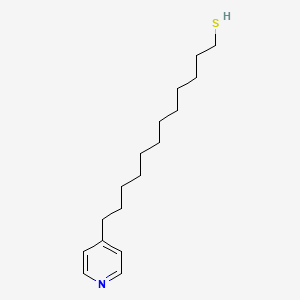
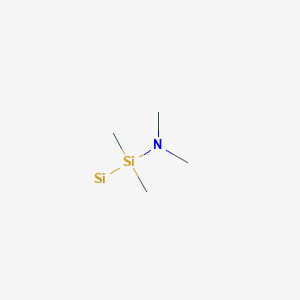
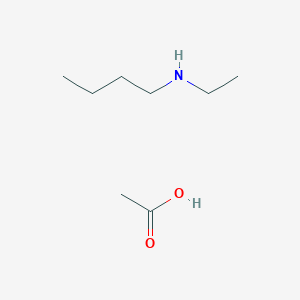
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
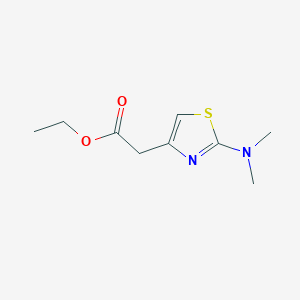

![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
